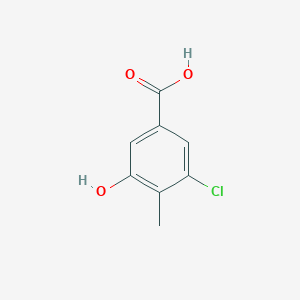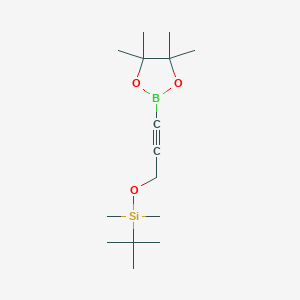
2-Chloro-1-cyclohexylbut-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-cyclohexylbut-3-en-1-one is an organic compound with the molecular formula C10H15ClO It is a chlorinated derivative of cyclohexylbutenone, characterized by the presence of a chlorine atom at the second position and a cyclohexyl group attached to the butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexylbut-3-en-1-one typically involves the chlorination of 1-cyclohexylbut-3-en-1-one. One common method is the reaction of 1-cyclohexylbut-3-en-1-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H11CH2CH=CHCOCH3+SOCl2→C6H11CH2CH=CHCOCH2Cl+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and alternative chlorinating agents may be explored to improve efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-cyclohexylbut-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-1-cyclohexylbut-3-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclohexylbut-3-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-buten-2-one: A structurally similar compound with a chlorine atom at a different position.
Cyclohexylbutenone: The non-chlorinated parent compound.
Chlorocyclohexane: A simpler chlorinated cyclohexane derivative.
Uniqueness
2-Chloro-1-cyclohexylbut-3-en-1-one is unique due to the presence of both a cyclohexyl group and a chlorine atom on the butenone backbone. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
77131-93-2 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
2-chloro-1-cyclohexylbut-3-en-1-one |
InChI |
InChI=1S/C10H15ClO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h2,8-9H,1,3-7H2 |
InChI Key |
CKDFSEHAQMKOML-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C(=O)C1CCCCC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



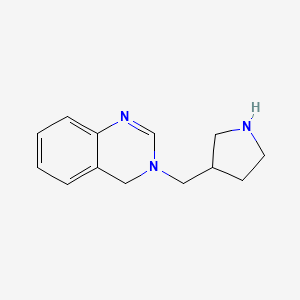
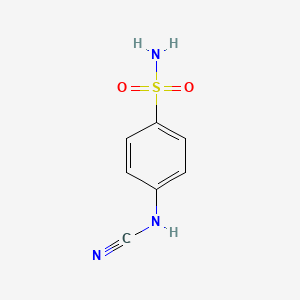
![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)
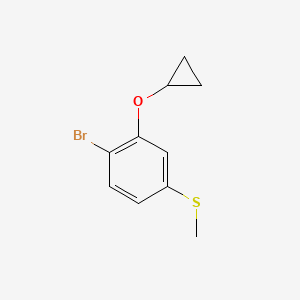
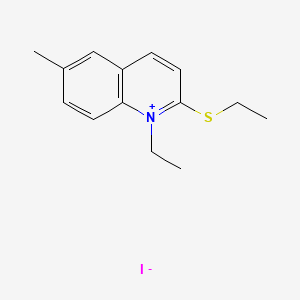
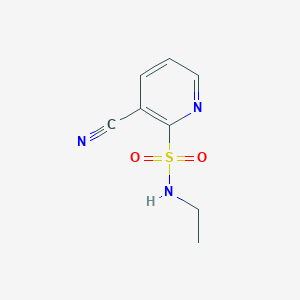
![6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13968242.png)

